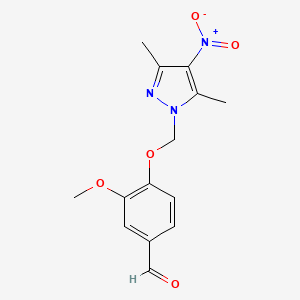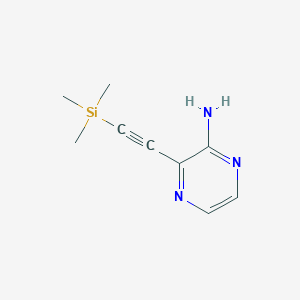
4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde
描述
4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde is a complex organic compound characterized by its unique molecular structure. This compound features a pyrazole ring substituted with nitro and methyl groups, a methoxy group, and an aldehyde functional group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the pyrazole core. The nitration and methylation of the pyrazole ring are crucial steps, followed by the introduction of the methoxy and aldehyde groups. Reaction conditions such as temperature, solvent choice, and catalysts play a significant role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological applications of this compound are vast, including its use as a probe in biochemical assays and as a building block for bioactive molecules. Its interaction with biological targets can be studied to understand its potential therapeutic effects.
Medicine: In the medical field, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and efficacy in disease models is ongoing.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its incorporation into various formulations can enhance the performance and durability of products.
作用机制
The mechanism by which 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde exerts its effects involves its interaction with specific molecular targets. The nitro group and the aldehyde functionality play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative being studied.
相似化合物的比较
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
4-Methoxybenzaldehyde
3,5-Dimethyl-4-nitro-1H-pyrazole
Uniqueness: 4-((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy)-3-methoxybenzaldehyde stands out due to its combination of functional groups and structural complexity. This uniqueness allows for a broader range of chemical reactions and biological activities compared to simpler pyrazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-9-14(17(19)20)10(2)16(15-9)8-22-12-5-4-11(7-18)6-13(12)21-3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGIQDAWLMZTLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)C=O)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine](/img/structure/B3197393.png)
![(1R,2S,4R)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3197397.png)
![N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B3197399.png)
![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B3197400.png)



![2-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B3197443.png)


![methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3197459.png)
![1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B3197473.png)
